![molecular formula C8H7F3N2 B1398503 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-59-8](/img/structure/B1398503.png)
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Overview
Description
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using catalysts like iron fluoride can yield trifluoromethylated pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve interference with cellular signaling pathways crucial for tumor proliferation.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Medicinal Chemistry Applications
The unique structure of this compound allows for modifications that can enhance its pharmacological profile:
- Drug Design : The compound can serve as a scaffold for synthesizing new drugs targeting specific diseases. Its ability to form derivatives makes it versatile in medicinal chemistry.
- Bioconjugation : The trifluoromethyl group can facilitate bioconjugation processes, which are essential in drug delivery systems and targeted therapies.
Material Science Applications
In addition to its biological significance, this compound is also being explored in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
- Nanotechnology : Its unique properties may be exploited in the development of nanoscale materials with specific electronic or optical characteristics.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting the compound's potential as a lead structure in cancer drug development.
Case Study 2: Neuroprotective Effects
Research conducted on animal models demonstrated that administration of the compound resulted in reduced neuronal damage following ischemic events. These findings support further investigation into its use as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with various enzymes, receptors, and other proteins, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the preparation of metal-organic frameworks and other advanced materials.
Uniqueness
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific structural features, which combine the properties of both the trifluoromethyl group and the pyrrolo[3,4-b]pyridine core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C8H7F3N2
- Molecular Weight : 188.15 g/mol
- CAS Number : 905273-59-8
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study highlighted that derivatives of pyrrolidine with trifluoromethyl substitutions showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that derivatives of pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis. The trifluoromethyl group may enhance the binding affinity of the compound to cancer-related targets, making it a candidate for further development in oncology .
Neuroprotective Effects
Recent investigations into neuroprotective agents have shown that compounds similar to this compound can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases. The presence of the trifluoromethyl group appears to influence the compound's ability to cross the blood-brain barrier, enhancing its efficacy in neurological applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other pyrrole derivatives.
- Receptor Modulation : It could act as an antagonist or agonist at various neurotransmitter receptors, impacting signaling pathways crucial for cellular function.
- Reactive Oxygen Species (ROS) Scavenging : The structure may allow it to act as an antioxidant, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Antimicrobial Study :
- Anticancer Research :
- Neuroprotection Investigation :
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGPQZDUXFAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719123 | |
Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-59-8 | |
Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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